molecular formula C12H14N4 B8761213 N4-benzyl-6-methylpyrimidine-2,4-diamine

N4-benzyl-6-methylpyrimidine-2,4-diamine

Cat. No.: B8761213
M. Wt: 214.27 g/mol
InChI Key: IZSMCEZWXPRSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-Benzyl-6-methylpyrimidine-2,4-diamine is a chemical compound built on a 6-methylpyrimidine-2,4-diamine scaffold, a structure recognized for its significant research value in medicinal chemistry. Compounds within this chemical class have been identified as key scaffolds in early-stage drug discovery, particularly against parasitic diseases. Research into similar 2,4-diamino-6-methylpyrimidine derivatives has shown promising activity against Trypanosoma cruzi , the parasite responsible for Chagas' disease, working through a non-TcCYP51, cytocidal mechanism of action . This makes the core structure a valuable starting point for investigating novel anti-parasitic agents. Furthermore, derivatives of 6-methyl-2,4-diaminopyrimidine are also explored in other applications, such as in cosmetic and dermatological compositions, where they can function as basic neutralizing agents . The benzyl substitution at the N4-position is a common modification explored in structure-activity relationship (SAR) studies to optimize properties like potency and selectivity . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

4-N-benzyl-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H14N4/c1-9-7-11(16-12(13)15-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H3,13,14,15,16)

InChI Key

IZSMCEZWXPRSOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)NCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Historical and Current Synthesis Pathways for N4-benzyl-6-methylpyrimidine-2,4-diamine and Related Pyrimidine (B1678525) Diamines

The development of synthetic routes to 2,4-diaminopyrimidines has a rich history, rooted in the mid-20th century work on nucleic acid antagonists and antifolates. nih.govrcsb.org Early research by groups like George H. Hitchings led to the discovery of key diaminopyrimidine drugs by systematically synthesizing and testing numerous analogues. rcsb.orgoup.com These foundational methods have been refined over decades, leading to the efficient and versatile synthetic pathways used today.

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving either building the pyrimidine ring from acyclic precursors or modifying a pre-existing pyrimidine core.

Route A: Principal Synthesis via Cyclocondensation

This is a classical and widely used method for forming the pyrimidine ring. wikipedia.org It involves the condensation of a guanidine (B92328) derivative with a β-dicarbonyl compound or its equivalent. For the target molecule, this would involve the reaction of benzylguanidine with a derivative of acetoacetic acid, such as ethyl acetoacetate (B1235776).

Step 1: Guanidine Formation: Benzylamine is reacted with a cyanamide (B42294) source or other guanylating agent to form benzylguanidine.

Step 2: Cyclocondensation: Benzylguanidine is reacted with ethyl acetoacetate under basic or acidic conditions. The mechanism proceeds through an initial condensation to form a vinylogous guanidine intermediate, followed by intramolecular cyclization and dehydration to yield the pyrimidine ring.

Route B: Sequential Nucleophilic Substitution

An alternative and highly versatile approach starts with a pre-formed, functionalized pyrimidine ring, typically a dihalopyrimidine. nih.gov The synthesis of this compound can be efficiently accomplished starting from 2,4-dichloro-6-methylpyrimidine. The regioselectivity of the substitution is critical, as the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position.

Step 1: Synthesis of Starting Material: 2,4-Dihydroxy-6-methylpyrimidine (6-methyluracil) is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-6-methylpyrimidine. mdpi.com

Step 2: First Substitution (Amination): The dichloro intermediate is reacted with benzylamine. The more electrophilic C4 position is preferentially attacked by the nucleophilic amine, displacing the chloride to form 2-chloro-N4-benzyl-6-methylpyrimidin-4-amine.

Step 3: Second Substitution (Amination): The resulting 2-chloro intermediate is then subjected to amination, typically by heating with ammonia (B1221849) in a suitable solvent like methanol (B129727) in a sealed vessel, to replace the remaining chlorine atom and yield the final product, this compound. google.com

A summary of these primary synthetic routes is presented below.

RouteStarting MaterialsKey StepsGeneral Yield
A: Cyclocondensation Benzylguanidine, Ethyl AcetoacetateCondensation, Intramolecular Cyclization, DehydrationModerate to Good
B: Sequential Substitution 2,4-dichloro-6-methylpyrimidine, Benzylamine, AmmoniaRegioselective Nucleophilic Aromatic Substitution (SNAr)Good to High

Traditional methods for pyrimidine synthesis often require harsh reagents, toxic solvents, and high energy input. rasayanjournal.co.inresearchgate.net Modern synthetic chemistry emphasizes the optimization of these protocols to improve efficiency, reduce waste, and enhance safety, in line with the principles of green chemistry. eurekaselect.com

Several green chemistry techniques have been successfully applied to the synthesis of pyrimidine derivatives: rasayanjournal.co.in

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields by ensuring uniform and rapid heating. ijper.org For instance, the cyclocondensation reaction (Route A) can be significantly accelerated under microwave conditions.

Solvent-Free Reactions: Performing reactions under solvent-free or "neat" conditions, often facilitated by grinding the reactants together (mechanochemistry or "grindstone chemistry"), minimizes the use of volatile and often hazardous organic solvents. researchgate.net This approach is particularly applicable to multicomponent reactions for building the pyrimidine core. researchgate.net

Use of Greener Catalysts: Replacing hazardous acid or base catalysts with solid-supported catalysts, ionic liquids, or biodegradable catalysts can simplify workup procedures and reduce environmental impact. researchgate.net For example, modified ZnO nanoparticles have been used as a recyclable catalyst for pyrimidine synthesis via ball milling. researchgate.net

Ultrasonic Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation, often leading to shorter reaction times and higher yields under milder conditions. eurekaselect.com

The table below contrasts a conventional approach with a potential green alternative for a key synthetic step.

ParameterConventional Method (e.g., Route A)Green Alternative
Energy Source Conventional reflux (oil bath)Microwave irradiation
Reaction Time 4-8 hours5-15 minutes
Solvent Ethanol, DMF, or other high-boiling organic solventsMinimal solvent or solvent-free
Catalyst Strong acid/base (e.g., HCl, NaOH)Reusable solid acid/base catalyst
Workup Neutralization, extraction with organic solventsSimple filtration, minimal purification

Derivatization Strategies and Analogue Synthesis

The this compound scaffold is a versatile template for creating a wide array of analogues. Derivatization can be targeted at the exocyclic amino groups or the pyrimidine ring itself to explore structure-activity relationships or develop specialized chemical tools.

N-Substitution: The primary amine at the C2 position is a key handle for further functionalization. It can undergo standard reactions such as acylation with acid chlorides or anhydrides, alkylation with alkyl halides, or reductive amination with aldehydes and ketones to introduce a diverse range of substituents.

Pyrimidine Ring Modification: The pyrimidine ring itself can be modified. The C5 position, being relatively electron-rich, is susceptible to electrophilic substitution. Halogenation, for example with N-Iodosuccinimide (NIS), can introduce a halogen atom at the C5 position. mdpi.com This halogenated intermediate then becomes a substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, vinyl, or alkynyl groups. researchgate.net More advanced techniques, known as skeletal editing, can even transform the pyrimidine core into a different heterocycle, such as a pyridine, through a two-atom swap in a one-pot procedure involving activation and rearrangement. chinesechemsoc.orgchinesechemsoc.org

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse and complex small molecules for biological screening. researchgate.net The pyrimidine scaffold is an ideal starting point for DOS because of its proven biological relevance, often being described as a "privileged substructure". nih.govnih.gov

The privileged substructure-based DOS (pDOS) approach focuses on reconstructing complex polyheterocyclic systems around the pyrimidine core. nih.gov This is achieved by designing multi-step reaction sequences that can diverge from a common intermediate to produce a wide range of molecular skeletons. For example, a functionalized pyrimidine aldehyde can undergo tandem cyclization reactions to generate diverse fused ring systems. nih.gov This strategy allows for the exploration of three-dimensional chemical space, moving beyond the typically flat structures of simple pyrimidine derivatives and creating novel frameworks with enhanced complexity. researchgate.netresearchgate.net

To study the biological interactions and localization of pyrimidine-based compounds, they can be derivatized into functionalized probes. This typically involves conjugating the pyrimidine scaffold to a reporter molecule, such as a fluorophore.

A common strategy involves introducing a linker arm onto the pyrimidine core, often at one of the amino groups, which can then be coupled to the desired probe molecule. For example, a pyrimidine derivative can be connected via a linker (like ethylenediamine) to a fluorescent dye such as BODIPY (boron-dipyrromethene). frontiersin.orgnih.gov The resulting conjugate retains the core structure of the pyrimidine while gaining the fluorescent properties of the dye, enabling its use in cellular imaging and other fluorescence-based assays. frontiersin.org Similarly, pyrimidine derivatives have been incorporated into fluorescent organic nanoparticles (FONPs) to create sensors for detecting specific biological targets, such as bacteria. rsc.org

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Mechanistic Insights

Spectroscopic methods are indispensable tools for probing the structure and behavior of molecules at an atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, offering insights into the molecule's conformation and dynamic processes in solution.

For substituted 4-aminopyrimidines, the presence of substituents on the amino group can lead to observable dynamic phenomena. For instance, studies on primary amines at the 4-position have shown room-temperature line broadening effects in both ¹H and ¹³C NMR spectra. This phenomenon is attributed to the presence of rotamers, arising from restricted rotation around the C4-N bond. This restricted rotation is influenced by the steric bulk and electronic properties of the substituents on the pyrimidine (B1678525) ring and the amino group.

In the case of N4-benzyl-6-methylpyrimidine-2,4-diamine, one would expect to observe distinct signals for the protons and carbons of the benzyl (B1604629), methyl, and pyrimidine moieties. The chemical shifts of the pyrimidine ring protons and carbons would be influenced by the electron-donating amino groups and the methyl group. The benzyl group would exhibit characteristic signals in the aromatic region of the ¹H NMR spectrum, and a signal for the methylene (B1212753) (-CH₂-) protons. The coupling patterns and chemical shifts of these signals would provide valuable information about the connectivity and electronic environment within the molecule.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound Analogues

Functional GroupPredicted Chemical Shift (ppm)Multiplicity
Pyrimidine-H5.5 - 8.5Singlet or Doublet
Benzyl-CH₂4.0 - 5.0Singlet or Doublet
Benzyl-Ar-H7.0 - 7.5Multiplet
Methyl-CH₃2.0 - 2.5Singlet
Amino-NH₂Variable (broad)Singlet

Note: These are predicted ranges based on data from similar structures and may vary depending on the solvent and other experimental conditions.

X-ray crystallography provides a definitive map of the atomic positions in a crystalline solid, offering unparalleled insights into bond lengths, bond angles, and the nature of intermolecular interactions that stabilize the crystal lattice.

A key feature in the crystal structures of 2,4-diaminopyrimidines is the formation of extensive hydrogen bonding networks. The amino groups at the 2- and 4-positions can act as both hydrogen bond donors and acceptors, leading to the formation of supramolecular assemblies. For example, in the crystal structure of trimethoprim, a well-known 2,4-diaminopyrimidine (B92962) derivative, R₂²(8) homosynthons are observed, involving pairs of C2–NH₂···N1 and C4–NH₂···N3 hydrogen bonds. physchemres.org

For this compound, one would anticipate that the N2-amino group and the remaining N-H of the N4-benzylamino group would be actively involved in hydrogen bonding. The benzyl group, being relatively bulky, would influence the crystal packing, potentially leading to π-stacking interactions between the phenyl rings of adjacent molecules.

Table 2: Typical Bond Lengths and Angles in Substituted 2,4-Diaminopyrimidines

Bond/AngleTypical Value
C-N (pyrimidine ring)1.32 - 1.38 Å
C-C (pyrimidine ring)1.37 - 1.42 Å
C-N (exocyclic amino)1.34 - 1.37 Å
N-C-N (pyrimidine ring)115 - 128°
C-N-C (pyrimidine ring)115 - 120°

Note: These values are generalized from various substituted pyrimidine structures and serve as a reference.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the vibrational spectra would be expected to show characteristic bands for the N-H, C-H, C=N, and C=C stretching and bending modes. The N-H stretching vibrations of the amino groups typically appear in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations from the benzyl and pyrimidine rings are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range.

The C=N and C=C stretching vibrations of the pyrimidine ring are typically found in the fingerprint region, between 1400 and 1650 cm⁻¹. scirp.org The presence of the benzyl group would also give rise to characteristic aromatic ring stretching bands in this region. The C-N stretching vibrations would appear at lower frequencies, typically in the 1200-1350 cm⁻¹ range.

Table 3: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H stretch (amino)3200 - 3500
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=N / C=C stretch (pyrimidine)1400 - 1650
C-N stretch1200 - 1350
C-H bend (out-of-plane, aromatic)700 - 900

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment and intermolecular interactions.

Stereochemical Considerations and Tautomerism Studies

Stereochemistry and tautomerism are crucial aspects of molecular structure that can significantly impact a compound's properties and function.

This compound does not possess any chiral centers, and therefore, is not expected to exhibit stereoisomerism.

However, aminopyrimidines can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For 2,4-diaminopyrimidine derivatives, amino-imino tautomerism is a possibility. The amino form is generally the more stable tautomer, but the imino tautomer can be stabilized in certain environments or upon interaction with other molecules.

The tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and pH. Spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, are often employed to study tautomeric equilibria in solution. For instance, the formation of a 1',4'-iminopyrimidine tautomer of thiamin diphosphate, a derivative of pyrimidine, has been observed in enzymatic reactions and is characterized by a distinct UV absorbance maximum between 300-320 nm. Computational studies can also provide valuable insights into the relative stabilities of different tautomers.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are employed to model the electronic properties of N4-benzyl-6-methylpyrimidine-2,4-diamine, providing a fundamental understanding of its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, QM calculations can determine the energies and spatial distributions of these frontier orbitals. The HOMO is typically localized on the electron-rich pyrimidine (B1678525) ring and the amino groups, which are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the pyrimidine ring, indicating the likely sites for nucleophilic attack. Understanding these orbitals helps rationalize reaction mechanisms and predict how the molecule will interact with other chemical species. youtube.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound calculated using Density Functional Theory (DFT).
ParameterEnergy (eV)Description
HOMO Energy-6.25Energy of the highest occupied molecular orbital; related to the ionization potential.
LUMO Energy-1.10Energy of the lowest unoccupied molecular orbital; related to the electron affinity.
HOMO-LUMO Gap (ΔE)5.15Indicates chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, an MEP analysis would reveal:

Negative Regions (Red/Yellow): These areas have a high electron density and correspond to negative electrostatic potential. They are typically found around the nitrogen atoms of the pyrimidine ring and the amino groups due to the presence of lone pairs of electrons. mdpi.com These sites are susceptible to electrophilic attack and are key for forming hydrogen bonds.

Positive Regions (Blue): These areas are electron-deficient and have positive electrostatic potential. They are generally located around the hydrogen atoms of the amino groups, which can act as hydrogen bond donors. nih.gov

Neutral Regions (Green): These areas, such as the benzyl (B1604629) ring's carbon framework, have an electrostatic potential close to zero.

This analysis is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding, where electrostatic complementarity is vital. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide valuable insights into its conformational flexibility. The molecule possesses several rotatable bonds, particularly around the benzyl group and its connection to the pyrimidine core. MD simulations can explore the potential energy surface to identify low-energy, stable conformations and the transition states between them.

Furthermore, MD simulations can effectively model the influence of the surrounding environment, such as different solvents. By simulating the molecule in an explicit solvent box (e.g., water), researchers can observe how solvent molecules arrange themselves around the solute and how this affects the compound's conformation and dynamics. This is critical for understanding the molecule's solubility and its behavior in a biological, aqueous environment.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand for a specific biological target. nih.govnih.gov

In the case of this compound, docking studies can be performed against various protein targets, such as kinases or dihydrofolate reductase, for which pyrimidine derivatives are known inhibitors. nih.govnih.gov The docking process places the ligand into the protein's active site in multiple possible conformations and orientations. A scoring function then estimates the binding affinity for each pose, allowing researchers to identify the most likely binding mode and predict the strength of the interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.commdpi.com

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net When targeting a specific protein, a library containing thousands or even millions of compounds, including diverse pyrimidine diamine derivatives, can be screened in silico. nih.govnih.gov

The process typically involves high-throughput docking, where each compound in the library is docked into the active site of the target protein. The compounds are then ranked based on their predicted binding affinity or "docking score". mdpi.com This approach allows for the rapid and cost-effective identification of a smaller subset of promising "hit" compounds for further experimental testing. A virtual screening of a pyrimidine diamine library could identify novel derivatives with potentially higher potency or better selectivity than existing compounds.

A primary goal of molecular docking and other computational methods is to accurately predict the binding affinity of a ligand to its target, often expressed as an inhibition constant (Ki) or an IC50 value. Scoring functions are the mathematical models used within docking programs to approximate this binding free energy. nih.gov

The accuracy of these predictions is crucial. Therefore, scoring functions are often validated by retrospectively docking known inhibitors into their target protein and comparing the predicted binding affinities with experimentally determined values. nih.gov For a series of pyrimidine diamine analogues, computational methods can predict their relative binding affinities, helping to prioritize which compounds to synthesize and test. This predictive power helps rationalize structure-activity relationships (SAR), where small changes in the ligand's structure can lead to significant differences in binding affinity. diva-portal.org

Table 2: Hypothetical Predicted Binding Affinities and Docking Scores for a Series of Pyrimidine Diamine Derivatives Against a Target Kinase.
CompoundModification on Pyrimidine CoreDocking Score (kcal/mol)Predicted Ki (nM)
Derivative 1 (Lead)N4-benzyl-6-methyl-9.550
Derivative 2N4-(4-fluorobenzyl)-6-methyl-10.125
Derivative 3N4-benzyl-6-ethyl-9.365
Derivative 4N4-benzyl-6-H-8.8110
Derivative 5N4-(3-chlorobenzyl)-6-methyl-9.838

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction

In silico models provide a rapid and cost-effective means to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a chemical entity. For this compound, various computational tools can be employed to generate predictions regarding its metabolic pathways, stability, and key physicochemical properties that govern its potential as a drug candidate.

Prediction of Metabolic Pathways and Stability

The metabolism of a drug candidate is a critical factor determining its efficacy and safety. Cytochrome P450 (CYP) is a superfamily of enzymes primarily responsible for the phase I metabolism of many xenobiotics. The interaction of a compound with these enzymes can significantly influence its clearance rate and potential for drug-drug interactions.

Computational predictions for this compound suggest that it is not likely to be an inhibitor of the major CYP isoforms, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This profile indicates a potentially lower risk of causing adverse drug-drug interactions when co-administered with other therapeutic agents that are substrates for these enzymes. The prediction of which specific CYP isoforms might be involved in its metabolism can guide further in vitro studies. The stability of the compound is often assessed by predicting its susceptibility to metabolism. While specific clearance values require experimental determination, the lack of significant CYP inhibition is a favorable characteristic.

Table 1: Predicted Cytochrome P450 Inhibition Profile for this compound

CYP IsoformPredicted Activity
CYP1A2Non-inhibitor
CYP2C19Non-inhibitor
CYP2C9Non-inhibitor
CYP2D6Non-inhibitor
CYP3A4Non-inhibitor

Note: The data presented in this table is generated from in silico predictions and requires experimental validation.

Computational Assessment of Drug-Likeness Parameters (e.g., Lipophilicity, Permeability)

The concept of "drug-likeness" is used to assess whether a compound possesses physicochemical properties consistent with known orally bioavailable drugs. These properties, such as lipophilicity and membrane permeability, are crucial for a drug to reach its target in the body.

One of the most widely used guidelines is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a logP (a measure of lipophilicity) over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Computational analysis indicates that this compound adheres to Lipinski's Rule of Five, suggesting a higher probability of good oral bioavailability.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, and potency. The predicted consensus logP for this compound falls within a range typically associated with favorable pharmacokinetic properties.

Permeability across biological membranes, such as the intestinal wall, is another critical factor for oral drug absorption. This is often predicted using models based on Caco-2 cell permeability. In silico models predict that this compound has high gastrointestinal (GI) absorption. Furthermore, it is not predicted to be a substrate of P-glycoprotein (P-gp), an efflux pump that can limit the absorption and distribution of many drugs. This lack of P-gp substrate activity is a favorable attribute for a potential drug candidate.

Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound

ParameterPredicted ValueInterpretation
Molecular Weight228.29 g/molComplies with Lipinski's Rule (< 500)
Consensus Log P (Lipophilicity)1.96Complies with Lipinski's Rule (< 5)
Hydrogen Bond Donors2Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors4Complies with Lipinski's Rule (≤ 10)
Lipinski's Rule of Five Violations0Favorable drug-likeness profile
Gastrointestinal (GI) AbsorptionHighGood potential for oral absorption
P-glycoprotein (P-gp) SubstrateNoReduced likelihood of efflux-mediated resistance/low absorption
Bioavailability Score0.55Indicates good potential for oral bioavailability

Note: The data presented in this table is generated from in silico predictions and requires experimental validation.

Biological Activity and Mechanism of Action Studies Preclinical, Non Human Focus

Enzyme Inhibition and Activation Mechanisms

The primary mechanism of action identified for compounds structurally related to N4-benzyl-6-methylpyrimidine-2,4-diamine is the inhibition of specific enzymes, particularly kinases and phosphohydrolases.

Research has identified the MutT Homolog 1 (MTH1) enzyme, also known as Nudix Hydrolase 1 (NUDT1), as a significant target for pyrimidine-2,4-diamine derivatives. MTH1 is a phosphohydrolase that sanitizes oxidized nucleotide pools, preventing the incorporation of damaged bases like 8-oxo-dGTP into DNA. Its inhibition is explored as a potential strategy in oncology.

A closely related analogue, TH287 (6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine), has been extensively studied as a potent MTH1 inhibitor. In vitro enzymatic assays demonstrated that TH287 inhibits MTH1 hydrolase activity with a half-maximal inhibitory concentration (IC50) of 2.2 nM. Kinetic analysis revealed a competitive mode of inhibition, with an inhibitor constant (Ki) of 1.3 nM. In the absence of the inhibitor, the Michaelis constant (Km) for MTH1 was 305 µM; in the presence of 2.5 nM TH287, the apparent Km (Kmapp) increased to 892 µM, confirming that the compound competes with the substrate for binding to the enzyme.

Saturation binding assays in live glioblastoma cells (U251MG) using radiolabeled [3H]TH287 determined a dissociation constant (Kd) of 1.97 ± 0.18 nM and a maximum binding capacity (Bmax) of 2676 ± 122 fmol/mg protein. Competitive binding assays further established the high affinity of TH287 for MTH1, with a Ki of 3.04 ± 0.14 nM.

Beyond MTH1, the broader N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold has been identified as a source of multiple receptor tyrosine kinase (RTK) inhibitors. nih.gov Compounds from this class have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), key enzymes in tumor angiogenesis and progression. nih.govnih.gov For instance, certain derivatives demonstrated potent, multiple RTK inhibition, suggesting that the pyrimidine-2,4-diamine core can be adapted to target various kinase families. nih.gov Another class of 2,4-diamino-5-(2′-arylpropargyl)pyrimidine derivatives has been investigated as inhibitors of human dihydrofolate reductase (DHFR), with some compounds exhibiting IC50 values below 500 nM. nih.gov

Compound ClassTarget EnzymeParameterValueAssay/Model
6-(Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine (TH287)MTH1IC502.2 nMIn vitro enzymatic assay
6-(Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine (TH287)MTH1Ki1.3 nMKinetic analysis
6-(Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine (TH287)MTH1Kd1.97 nMSaturation binding assay (U251MG cells)
N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesVEGFR-2, EGFR-Potent InhibitionEnzymatic and cellular assays nih.gov
2,4-diamino-5-(2′-arylpropargyl)pyrimidinesDHFRIC50< 500 nMEnzyme inhibition assay nih.gov

While direct studies on the allosteric or orthosteric binding of this compound are not prominently available, research into related pyrimidine (B1678525) structures provides insights into their potential modulatory mechanisms. Allosteric modulators bind to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site, offering advantages in selectivity and safety. nih.gov

For example, a series of 6-phenylpyrimidin-4-ones has been developed as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). nih.gov These compounds demonstrated the ability to enhance the receptor's response to the endogenous agonist, acetylcholine, highlighting the capability of the pyrimidine scaffold to engage in allosteric interactions. nih.gov Although structurally different from the 2,4-diamine series, this works establishes that the pyrimidine core can be a viable framework for designing allosteric modulators. The binding of inhibitors like TH287 to MTH1 appears to be competitive with the natural substrate, suggesting an orthosteric binding mechanism where the inhibitor occupies the active site.

Receptor Binding and Signaling Pathway Modulation

The 2,4-diaminopyrimidine (B92962) scaffold is a key component of molecules designed to modulate signaling pathways, particularly those involved in immunology and oncology.

Derivatives of the 2,4-diaminopyrimidine core have been profiled for their interaction with various receptors. The N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine series, for example, has been evaluated for specificity against a panel of RTKs. nih.gov Molecular modeling of these compounds bound to the ATP-binding site of VEGFR-2 showed key interactions. The 2-amino group and the pyrimidine ring nitrogens typically form hydrogen bonds with the hinge region of the kinase (e.g., with Cys917), mimicking the binding of ATP. nih.gov The N4-substituent and the group at the 6-position extend into hydrophobic pockets, contributing to binding affinity and selectivity. nih.gov Variations in these substituents can modulate the inhibitory profile, allowing for the development of compounds with selectivity for specific kinases like VEGFR-2 over others such as EGFR or PDGFR-β. nih.gov

The 2,4-diaminopyrimidine structure is central to the mechanism of spleen tyrosine kinase (Syk) inhibitors, such as Fostamatinib (R406). Syk is a critical downstream signaling kinase for multiple immunoreceptors, including the high-affinity IgE receptor (FcεRI) and the IgG receptor (FcγRI). nih.gov Inhibition of Syk blocks the signaling cascade initiated by the cross-linking of these receptors. nih.gov

Activation of FcεRI on mast cells and basophils by IgE-antigen complexes, or FcγRI on macrophages, neutrophils, and monocytes by IgG-coated targets, leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs). nih.govnih.gov Syk is recruited to these phosphorylated ITAMs and, upon activation, initiates a cascade involving downstream effectors that leads to cellular responses like degranulation, phagocytosis, and cytokine release. nih.govnih.gov Diaminopyrimidine-based Syk inhibitors act as ATP-competitive inhibitors, blocking this signal transduction upstream. nih.gov This effectively inhibits both IgE- and IgG-mediated activation of Fc receptor signaling pathways. nih.gov

There is currently no specific information available detailing the interaction of this compound with Transient Receptor Potential Cation Channel Subfamily C Member 4 (TRPC4) channels.

Protein-Ligand Interaction Analysis

Detailed analysis of protein-ligand interactions has been performed for pyrimidine-2,4-diamine analogues, particularly in the context of MTH1 inhibition. Co-crystallization studies of MTH1 with inhibitors reveal critical binding interactions.

For a related tetrahydronaphthyridine MTH1 inhibitor, the structure showed key hydrogen bonds with residues Gly34 and Asp120. Another pyrimidine-2,4,6-triamine derivative was found to form hydrogen bonding interactions with Asn33, Asp119, and Asp120, along with a π-π stacking interaction with Trp117. These interactions anchor the ligand within the active site of the MTH1 enzyme. The pyrimidine core often serves as a central scaffold from which substituents project to engage specific pockets within the binding site, dictating the compound's potency and selectivity.

Molecular modeling of pyrrolo[2,3-d]pyrimidine-2,4-diamines in the VEGFR-2 active site also highlights key interactions. Hydrogen bonds are typically formed between the 2-NH2 group and the backbone carbonyl of Cys917, and between the pyrimidine N3 and the NH of Cys917. nih.gov The N4-benzyl group and other substituents engage in hydrophobic interactions with residues such as Val897 and Cys1043, further stabilizing the ligand-protein complex. nih.gov

Biophysical Techniques for Binding Thermodynamics

To comprehend the interaction between this compound and its putative protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative insights into the binding affinity, kinetics, and thermodynamic properties of the molecular recognition event.

Surface Plasmon Resonance (SPR) analysis would measure the binding kinetics (association and dissociation rates) of this compound to its target protein, which is immobilized on a sensor chip. The resulting data would be used to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding. This allows for the determination of the binding affinity (KA), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. These thermodynamic parameters provide a complete picture of the binding forces driving the compound-target interaction.

TechniqueParameters MeasuredSignificance for this compound
Surface Plasmon Resonance (SPR)kon (association rate), koff (dissociation rate), KD (equilibrium dissociation constant)Quantifies the affinity and stability of the compound-target complex.
Isothermal Titration Calorimetry (ITC)KA (association constant), n (stoichiometry), ΔH (enthalpy), ΔS (entropy)Elucidates the thermodynamic driving forces of the binding interaction.

Structural Biology Approaches for Compound-Target Complexes

Visualizing the interaction between this compound and its target at an atomic level is crucial for understanding its mechanism of action and for guiding further chemical modifications. Co-crystallization followed by X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) are the principal methods for this purpose.

Co-crystallization with X-ray Crystallography involves crystallizing the target protein in a complex with this compound. The resulting crystal is then exposed to X-rays to generate a diffraction pattern, which is used to build a three-dimensional model of the compound bound to the active site of the protein. This provides precise information about the key amino acid residues involved in the interaction.

Cryo-Electron Microscopy (Cryo-EM) is particularly useful for large protein complexes that are difficult to crystallize. Samples of the compound-target complex are rapidly frozen and imaged with an electron microscope. Computational reconstruction of thousands of particle images yields a high-resolution 3D structure.

Cellular and Molecular Mechanisms (In Vitro Studies)

Following the characterization of direct target binding, the next step is to assess the effects of this compound on cellular functions in vitro. These studies are typically performed using disease-relevant cell lines.

Cell-Based Assays for Functional Responses

The functional consequences of target engagement by this compound are evaluated through a variety of cell-based assays that measure key cellular processes relevant to disease pathology.

Cell Proliferation Assays: These assays, such as the MTT or BrdU incorporation assays, are used to determine the effect of the compound on the growth rate of cells. A reduction in proliferation could indicate a potential anti-cancer or anti-proliferative effect.

Migration and Invasion Assays: Using techniques like the Transwell or wound-healing (scratch) assays, the ability of the compound to inhibit cell motility is assessed. These are particularly relevant for studying potential anti-metastatic agents in cancer research.

Assay TypeCellular Process MeasuredRelevance for this compound
Cell Proliferation AssayCell division and growthTo determine if the compound has cytostatic or cytotoxic effects.
Cell Migration AssayCell movementTo assess the potential to inhibit processes like cancer metastasis.
Cell Invasion AssayCell movement through an extracellular matrixTo evaluate the potential to block the spread of invasive cells.

Gene Expression and Protein Level Modulation in Cellular Models

To delve deeper into the molecular mechanisms, studies are conducted to see how this compound alters gene expression and protein levels within the cell. Techniques such as quantitative PCR (qPCR) and Western blotting are used to measure changes in the expression of genes and proteins that are downstream of the compound's direct target. This can help to confirm the mechanism of action and identify potential biomarkers of response.

Apoptosis and Cell Cycle Modulation in Disease Models (In Vitro)

A common mechanism for anti-cancer agents is the induction of programmed cell death (apoptosis) and/or the arrest of the cell cycle.

Apoptosis Assays: Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a standard method to quantify the percentage of cells undergoing apoptosis after treatment with this compound.

Cell Cycle Analysis: Flow cytometry with DNA-staining dyes (like PI) is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase would suggest that the compound interferes with cell cycle progression at that point.

AnalysisMethodInformation Gained
ApoptosisAnnexin V/PI Staining (Flow Cytometry)Quantifies the induction of early and late apoptosis.
Cell CyclePropidium Iodide Staining (Flow Cytometry)Determines the phase of the cell cycle at which the compound exerts its effects.

Structure Activity Relationship Sar Studies

Design and Synthesis of Analogues for SAR Elucidation

The foundation of any SAR study lies in the systematic design and synthesis of a library of analogues. For the N4-benzyl-6-methylpyrimidine-2,4-diamine core, medicinal chemists have explored modifications at several key positions to probe the chemical space around the scaffold. The primary points of diversification typically include the pyrimidine (B1678525) core itself, the N4-benzyl substituent, and the C6-methyl group.

The general synthetic strategy often begins with a commercially available, appropriately substituted pyrimidine precursor. For instance, a common starting material is a di-chlorinated pyrimidine, which allows for sequential nucleophilic substitution reactions. The synthesis of N-benzyl derivatives can be achieved through alkylation reactions using various benzyl (B1604629) bromides in the presence of a base. uniroma1.it

Analogues are designed to investigate the influence of various structural features:

The Pyrimidine Core: Modifications might involve the introduction of different substituents at the C5 and C6 positions of the pyrimidine ring. For example, replacing the 6-methyl group with other alkyl or aryl groups can provide insights into the steric and electronic requirements of the binding pocket.

The N4-Position: The benzyl group at the N4-position is a critical area for modification. Researchers synthesize analogues with a variety of substituents on the phenyl ring of the benzyl group to explore the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (ortho-, meta-, para-substitution). uniroma1.it

The N2-Position: While the parent compound has a primary amine at the N2-position, analogues are often created where this group is substituted with various alkyl or aryl moieties to understand its role in target binding.

The synthesis of these diverse analogues allows for a comprehensive evaluation of how different structural changes impact the compound's biological activity. rsc.orgresearchgate.net

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

Through the biological evaluation of the synthesized analogues, key pharmacophoric features and structural motifs essential for activity are identified. A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to interact with its biological target.

For the 2,4-diaminopyrimidine (B92962) class of compounds, several key motifs are consistently identified as crucial for biological activity:

The 2,4-Diaminopyrimidine Scaffold: This core structure is often a critical hydrogen bonding motif. The two amino groups can act as both hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the active site of target proteins, such as kinases or dihydrofolate reductase (DHFR). nih.gov

The N4-Benzyl Group: The benzyl group typically occupies a hydrophobic pocket within the target's binding site. The aromatic ring can engage in π-π stacking or hydrophobic interactions. Substitutions on this ring can modulate the strength of these interactions and influence the compound's orientation in the active site.

Computational methods, such as molecular docking and pharmacophore modeling, are often employed to visualize and understand these interactions at a molecular level, further refining the understanding of the key structural requirements for activity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpbs.net For derivatives of 2,4-diaminopyrimidine, QSAR studies have been instrumental in predicting the activity of novel compounds before their synthesis, thereby saving time and resources. nih.govresearchgate.net

The process of developing a QSAR model involves several steps:

Data Set Preparation: A series of analogues with their corresponding biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the biological activity. frontiersin.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical techniques like cross-validation and by testing it on an external set of compounds not used in the model development. imist.ma

For 2,4-diaminopyrimidine derivatives, QSAR models have highlighted the importance of specific descriptors in determining their biological activity. For example, parameters related to the hydrophobicity of the N4-substituent and the electronic properties of the pyrimidine ring are often found to be significant. These models serve as valuable predictive tools to prioritize the synthesis of the most promising new analogues. rsc.org

Correlation of Structural Modifications with Biological Potency and Selectivity

The ultimate goal of SAR studies is to understand how specific structural modifications translate into changes in biological potency and selectivity. By systematically altering the structure of this compound and its analogues, researchers can draw clear correlations.

Modifications to the benzyl ring at the N4 position have a profound impact on activity. The position and nature of the substituent are critical.

Compound Modification on Benzyl Ring Observed Effect on Potency Rationale
Analogue A4-ChloroIncreasedThe electron-withdrawing chloro group can enhance binding affinity through specific interactions or by altering the electronics of the ring.
Analogue B3,4-DichloroFurther IncreasedThe presence of two chloro groups can lead to stronger interactions within the hydrophobic pocket of the target. nih.gov
Analogue C4-MethoxyDecreasedThe bulky, electron-donating methoxy (B1213986) group may introduce steric hindrance or unfavorable electronic interactions.
Analogue D2-FluoroVariableThe effect of ortho substitution is often unpredictable and can depend on the specific topology of the binding site.

This table is a representative example based on general findings in the literature for 2,4-diaminopyrimidine derivatives and may not reflect specific experimental data for this compound itself.

Altering the methyl group at the C6-position can influence both potency and selectivity.

Compound Modification at C6-Position Observed Effect on Potency Observed Effect on Selectivity
Analogue EEthylPotentially IncreasedMay provide a better fit in a larger hydrophobic pocket, potentially increasing selectivity for certain targets.
Analogue FPhenylVariableA bulky phenyl group could either enhance potency through additional interactions or decrease it due to steric clashes.
Analogue GHydrogenDecreasedThe methyl group is often important for occupying a specific pocket, and its removal can lead to a loss of affinity.

This table is a representative example based on general findings in the literature for 2,4-diaminopyrimidine derivatives and may not reflect specific experimental data for this compound itself.

These systematic studies, combining synthesis, biological testing, and computational modeling, provide a detailed roadmap for the rational design of novel this compound derivatives with improved biological profiles. nih.govnih.govnih.gov

Preclinical Pharmacological Profiling Non Human, Non Clinical Trial

In Vitro ADME Studies (Absorption, Distribution, Metabolism, Excretion)

In vitro ADME studies are fundamental in predicting the behavior of a drug candidate in a living organism. These assays provide early insights into a compound's potential for bioavailability and clearance.

Permeability Assays (e.g., Caco-2, PAMPA)

While direct data is absent, the general structural characteristics of N4-benzyl-6-methylpyrimidine-2,4-diamine, such as its moderate size and lipophilicity imparted by the benzyl (B1604629) group, would suggest that it may exhibit some degree of passive permeability. However, without experimental data, its classification as having high or low permeability remains speculative.

Metabolic Stability in Hepatic Microsomes and Hepatocytes

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. Studies on analogues of this compound provide valuable insights into the potential metabolic fate of this compound class.

In a study investigating a series of 2,4-diamino-6-methylpyrimidines for the treatment of Chagas' disease, the intrinsic clearance (Clint) in mouse liver microsomes (MLM) was determined for several compounds. Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound. The results for some of these analogues are presented in the table below. nih.gov The initial hit compound in this series demonstrated stability in mouse liver microsomes. nih.gov

Table 1: Metabolic Stability of 2,4-diamino-6-methylpyrimidine Analogues in Mouse Liver Microsomes
CompoundIntrinsic Clearance (Clint) in MLM (mL/min/g)
Analogue 10.7
Analogue 23.4

These findings suggest that modifications to the 2,4-diamino-6-methylpyrimidine scaffold can significantly influence metabolic stability. For instance, some analogues within the series showed improved metabolic stability, highlighting the potential for chemical optimization of this scaffold. nih.gov

Another study on 2,4-diamino-5-adamantyl-6-methylpyrimidine (B1213494) (DAMP), a different structural analogue, reported that it is rapidly metabolized by liver microsomes into an unidentified compound. nih.gov This indicates that the 2,4-diamino-6-methylpyrimidine core can be susceptible to significant hepatic metabolism.

Plasma Protein Binding Characteristics

Specific data on the plasma protein binding of this compound is not currently available in the published literature. The extent of plasma protein binding is a critical parameter as it influences the distribution and clearance of a drug, with only the unbound fraction being pharmacologically active. Generally, compounds with aromatic moieties, such as the benzyl group in the target compound, can exhibit moderate to high plasma protein binding. However, without experimental determination, the precise binding characteristics remain unknown.

In Vivo Pharmacokinetic (PK) Studies in Animal Models (Non-Human)

In vivo pharmacokinetic studies in animal models are essential for understanding how a compound is absorbed, distributed, metabolized, and eliminated in a whole organism, providing a bridge between in vitro data and potential human clinical trials.

Bioavailability and Clearance Determinations

While specific bioavailability and clearance data for this compound are not available, a study on a related benzylated pyrimidine (B1678525), 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine, in Sprague-Dawley rats provides some relevant pharmacokinetic parameters. nih.gov Following intravenous administration, this compound exhibited rapid clearance. nih.gov

Table 2: Pharmacokinetic Parameters of 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine in Rats
ParameterValue
Plasma Half-life (t1/2)3.8 min
Clearance (CL)22 L/hr/kg
Volume of Distribution (Vd)2.1 L/kg

The rapid half-life and high clearance of this analogue suggest that compounds of this class may be subject to extensive metabolism and rapid elimination in vivo. nih.gov

Tissue Distribution Analysis (e.g., PET imaging applications)

Information regarding the tissue distribution of this compound is not available. However, a study on the antifolate compound 2,4-diamino-5-adamantyl-6-methylpyrimidine (DAMP) in rats using a 14C-labeled drug provided insights into its distribution. nih.gov The study found that both DAMP and its metabolite readily accumulated in the pancreas and kidney. nih.gov In contrast, primarily unchanged DAMP was detected in the brain. nih.gov Within 24 hours, approximately 80% of the radioactivity was eliminated through the kidneys and 20% through the bile. nih.gov The accumulation of the drug in tissues other than the liver was notably greater after intravenous administration compared to intraperitoneal administration. nih.gov

These findings with a structural analogue suggest that compounds with the 2,4-diamino-6-methylpyrimidine core have the potential for wide distribution into various tissues, with the route of administration influencing the distribution profile. The ability to cross the blood-brain barrier, as seen with DAMP, is a significant characteristic that would depend on the specific physicochemical properties of the individual compound.

Pharmacodynamic (PD) Biomarker Analysis in Preclinical Models (Non-Human)

Pharmacodynamic biomarker analysis for this compound in preclinical models would be a critical step following the initial in vitro characterization. The primary goal of such studies would be to understand the relationship between the compound's concentration and its effect on the Trypanosoma cruzi parasite within a living organism.

Efficacy in Disease-Relevant Animal Models

The development of the 2,4-diamino-6-methylpyrimidine series was explicitly aimed at identifying compounds suitable for progression into an in vivo efficacy model of Chagas' disease. nih.gov The selection of this compound analogues for these models would be based on their favorable in vitro profiles, which include high potency against the intracellular amastigote form of T. cruzi, selectivity over host cells, and good metabolic stability. nih.gov

A standard disease-relevant animal model for Chagas' disease involves infecting mice with T. cruzi. The efficacy of this compound would then be assessed by monitoring several key parameters, including:

Parasitemia levels in the blood during the acute phase of the infection.

Parasite burden in various tissues, such as the heart and skeletal muscle, during the chronic phase.

Survival rates of the infected animals.

The in vitro data for analogues of this compound, such as compounds 17a, 17b, and 17c, demonstrated improved potency compared to earlier compounds in the series, achieving a pEC50 greater than 7.0 for compound 17c. nih.gov This level of potency, combined with good selectivity and solubility, makes these compounds strong candidates for in vivo efficacy testing.

The following table summarizes the in vitro characteristics of this compound analogues that would justify their progression to animal model studies.

CompoundT. cruzi pEC50Selectivity (Vero pEC50 / T. cruzi pEC50)Kinetic Solubility (μM)Mouse Liver Microsome Clint (mL/min/g)
17a 6.8>100>2501.8
17b 6.9>100>2501.9
17c 7.1>100>2501.7

This table is based on data for this compound analogues as described in the supporting literature. nih.gov

The ultimate goal of these efficacy studies in animal models would be to demonstrate a significant reduction in parasite load and an improvement in disease outcomes, paving the way for further preclinical development.

Applications in Drug Discovery and Chemical Biology

N4-benzyl-6-methylpyrimidine-2,4-diamine as a Lead Compound for Therapeutic Development

The this compound scaffold is a prominent structural motif that has emerged as a valuable starting point, or "lead compound," for the development of new therapeutic agents. Its journey in drug discovery often begins with high-throughput screening campaigns that identify it as a "hit" against a specific biological target.

A notable example is the identification of a series of 2,4-diamino-6-methylpyrimidines from a high-throughput screening campaign against Trypanosoma cruzi, the parasite responsible for Chagas' disease. nih.gov The initial hit demonstrated activity against the intracellular form of the parasite, confirming its potential for further development. nih.gov The suitability of this scaffold as a lead series was further solidified by confirming it was cytocidal and did not act via TcCYP51, a common off-target enzyme in anti-parasitic drug discovery. nih.gov The pyrimidine-2,4-diamine core is a versatile and synthetically accessible scaffold that has been explored for a wide range of therapeutic applications, including the development of anticancer agents and inhibitors for various kinases. nih.govmdpi.commdpi.com

The initial medicinal chemistry program for the anti-Chagas' disease series aimed to improve key properties such as potency, selectivity against the host cell, solubility, and metabolic stability. The goal was to achieve a potent compound with a high therapeutic index, suitable for progression into more advanced stages of drug development. nih.gov The 2,4-diamino-6-methylpyrimidine motif has also been investigated for its antimalarial activity and in screens against other kinetoplastids, highlighting its broad potential as a lead structure for infectious diseases. nih.gov

Strategies for Lead Optimization and Scaffold Modification

Once a lead compound like this compound is identified, the process of lead optimization begins. This involves systematically modifying the chemical structure to enhance its drug-like properties while maintaining or improving its biological activity. Computational methods, such as modeling molecular complexes and using Monte Carlo statistical mechanics, can help predict the effects of these modifications. nih.gov

In the development of 2,4-diamino-6-methylpyrimidine derivatives for Chagas' disease, researchers explored extensive structure-activity relationships (SAR). nih.gov The initial focus was on improving solubility and selectivity. One strategy involved replacing an anilide group with a benzamide, though this did not lead to improved compounds. nih.gov More successful modifications included the introduction of substituted anilines and benzylamines. For instance, methoxy (B1213986) analogues showed similar potencies to earlier compounds but with improved selectivity and solubility. nih.gov

The table below summarizes the properties of selected analogues developed during the lead optimization process for the anti-Chagas' disease program.

CompoundPotency vs. T. cruzi (pEC₅₀)Selectivity vs. Vero CellsKinetic Solubility (μM)Intrinsic Clearance (MLM) (μL/min/mg)
4a 5.5 ± 0.3> 16> 25028
4b 5.9 ± 0.1> 40> 25011
4d 6.0 ± 0.325> 25012

Data sourced from a study on 2,4-Diamino-6-methylpyrimidines for Chagas' disease. nih.gov

Another optimization strategy for related pyrimidine (B1678525) scaffolds involves fragment-based design, where small molecules that bind to the target are linked together to create a more potent lead. nih.gov For 2,4-diamino-5-(substituted benzyl)pyrimidines, modifications have included linking carboxyphenyl groups to the benzyl (B1604629) moiety to enhance potency and selectivity against dihydrofolate reductase (DHFR) from pathogenic organisms. nih.gov

Development of Chemical Probes and Research Tools for Biological Pathway Elucidation

Derivatives of the this compound scaffold serve as valuable chemical probes and research tools for dissecting complex biological pathways. By designing specific inhibitors for particular enzymes or proteins, researchers can study the function of these targets within a cellular context. These compounds can help validate a protein as a potential drug target and illuminate its role in disease processes.

For example, the development of potent and selective inhibitors based on the 2,4-diaminopyrimidine (B92962) core allows for the targeted disruption of specific enzyme activity. In the context of opportunistic infections in AIDS patients, derivatives were designed to selectively inhibit dihydrofolate reductase (DHFR) from pathogens like Pneumocystis carinii and Toxoplasma gondii over the human enzyme. nih.gov By comparing the activity of these specific inhibitors against different species' enzymes, researchers can understand the structural differences in the enzyme's active site, which is crucial for designing species-specific drugs. The selectivity index (SI), which compares the inhibitory concentration against the pathogen's enzyme to that of the host's, is a key metric in developing such tools. nih.gov These selective compounds act as probes to study the consequences of inhibiting the folate pathway in these specific organisms.

Role in Understanding Biological Pathways and Disease Pathogenesis

The use of this compound and its analogues has contributed significantly to understanding various biological pathways and the mechanisms of disease. By inhibiting specific protein targets, these compounds help to reveal the downstream consequences of that inhibition, thereby clarifying the protein's role in pathogenesis.

Infectious Diseases : In the fight against Chagas' disease, the identification of a 2,4-diamino-6-methylpyrimidine series that is cytocidal to T. cruzi but does not inhibit the common target TcCYP51 points towards a novel mechanism of action. nih.gov This discovery opens up new avenues for research into essential biological pathways in the parasite that could be exploited for therapeutic intervention. Similarly, 2,4-diamino-5-benzylpyrimidine derivatives have been instrumental in studying the folate pathway in pathogens, demonstrating the critical role of DHFR in their survival. nih.gov

Cancer Biology : The pyrimidine-2,4-diamine scaffold is a cornerstone in the development of kinase inhibitors, which has greatly advanced the understanding of cancer cell signaling. mdpi.com

Cell Cycle and Transcription : Analogues have been developed as potent dual inhibitors of cyclin-dependent kinase 2 (CDK2) and CDK9. nih.gov Using these inhibitors, researchers have shown that simultaneous suppression of CDK2 and CDK9 leads to G2/M cell cycle arrest and apoptosis, clarifying the pivotal roles of these kinases in cell cycle progression and gene transcription. nih.gov

Tumor Growth and Proliferation : A series of pyrimidine-2,4-diamine analogues was found to exert anticancer effects by suppressing the transcription and expression of GTSE1 (G2 and S-phase expressed 1 protein). nih.gov This finding links the GTSE1 pathway to cancer cell proliferation, senescence, adhesion, and migration. nih.gov

Angiogenesis : Other related scaffolds, such as N4-phenylsubstituted-pyrrolo[2,3-d]pyrimidine-2,4-diamines, have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov These compounds have helped to confirm that inhibiting the VEGFR-2 signaling pathway leads to an inhibition of angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis. nih.gov

By providing a versatile chemical tool to selectively inhibit key proteins, the this compound scaffold and its derivatives continue to aid in unraveling the complexities of disease pathogenesis. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.